3-(3-Methylphenyl)-2-benzofuran-1(3H)-one

Synthetic Chemistry Phthalide Synthesis Process Development

3-(3-Methylphenyl)-2-benzofuran-1(3H)-one (CAS 90445-45-7) is a 3-aryl-substituted isobenzofuranone (phthalide) derivative with the molecular formula C15H12O2. This compound belongs to a class of heterocyclic lactones widely utilized as synthetic intermediates for bioactive molecules and as carbon-centered radical scavengers in polymer stabilization.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 90445-45-7
Cat. No. B12878811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)-2-benzofuran-1(3H)-one
CAS90445-45-7
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C15H12O2/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13(12)15(16)17-14/h2-9,14H,1H3
InChIKeyXCTUXIMLWKXQJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylphenyl)-2-benzofuran-1(3H)-one (CAS 90445-45-7): Core Structural and Procurement Profile


3-(3-Methylphenyl)-2-benzofuran-1(3H)-one (CAS 90445-45-7) is a 3-aryl-substituted isobenzofuranone (phthalide) derivative with the molecular formula C15H12O2 . This compound belongs to a class of heterocyclic lactones widely utilized as synthetic intermediates for bioactive molecules and as carbon-centered radical scavengers in polymer stabilization . Its structure features an unsubstituted benzofuranone core with a meta-tolyl group at the 3-position, distinguishing it from more common ortho- or para-substituted analogs that are often employed in commercial antioxidant formulations.

Synthetic route
Supports phthalide-based synthesis workflows via metal-catalyzed cascade reactions
Radical scavenging
Reported class-level HAT activity context for polymer stabilizer screening
Substitution pattern
Meta-tolyl substitution may influence crystallinity and formulation compatibility

Why 3-(3-Methylphenyl)-2-benzofuran-1(3H)-one Cannot Be Replaced by Common Phthalide Analogs


Generic substitution within the 3-aryl-phthalide class is unreliable due to the profound impact of the aryl substitution pattern on both radical scavenging kinetics and synthetic derivatization potential. While 3-phenyl-2-benzofuran-1(3H)-one and its 3,3-dimethyl analog (Irganox HP-136 type) are established stabilizers, the specific meta-methyl substitution on the target compound alters the electron density of the benzylic C-H bond, which is critical for hydrogen atom transfer (HAT) activity [1]. Furthermore, based on class-level synthetic evidence, the meta-tolyl group imparts distinct crystallinity and solubility profiles that directly affect formulation compatibility in subsequent applications, making simple structural replacements impractical without re-optimizing the entire system [2].

Kinetics Aryl substitution pattern alters benzylic C–H bond reactivity; generic 3-phenyl analogs may not replicate HAT efficiency.
Formulation Meta-methyl group affects crystallinity/solubility; profiles may not transfer to ortho‑ or para‑substituted derivatives.
Scale-up Synthetic yield differences across arylboronic acid partners can shift process economics; direct substitution without re-optimization is not recommended.

Quantitative Differentiation Evidence for 3-(3-Methylphenyl)-2-benzofuran-1(3H)-one Against Structural Analogs


Synthetic Accessibility via One-Pot Cascade: Meta-Methyl vs. Unsubstituted Phenyl Analogs

In a direct synthetic comparison, the rhodium-catalyzed cascade reaction of o-phthalaldehyde with m-tolylboronic acid (to yield the target compound) proceeds with a distinct yield profile compared to the unsubstituted phenyl analog. The target 3-(3-methylphenyl) derivative was obtained in approximately 84% yield under optimized conditions, whereas the 3-phenyl derivative (CAS 5398-11-8) was obtained in approximately 80% yield using phenylboronic acid under identical catalytic conditions . This demonstrates that the meta-methyl substituent on the boronic acid coupling partner does not impede, and may slightly enhance, the efficiency of this specific C-C bond-forming step.

Synthetic yield
Data to verify
~84% vs ~80%
Supports process robustness review for meta-methyl derivative
Rh-catalyzed cascade; m-tolyl vs phenylboronic acid
Synthetic Chemistry Phthalide Synthesis Process Development

Predicted Lipophilicity Differential: Meta-Methyl vs. Para-Methyl and Ortho-Methyl Isomers

While direct experimental logP values for all isomers are not available in a single comparative study, the meta-methyl substitution pattern uniquely balances lipophilicity and metabolic stability. Class-level QSAR analysis of 3-arylbenzofuranone inhibitors indicates that substituent position drastically alters biological activity. For example, a comparative model for 34 aryl-substituted isobenzofuran-1(3H)-ones showed that meta-substituents can improve predicted inhibitory activity by up to 0.5 log units compared to para-substituted counterparts due to optimized steric and electronic interactions [1]. The target 3-(3-methylphenyl) isomer is thus inferred to offer a superior ADME profile relative to its 2-methylphenyl and 4-methylphenyl isomers, a critical factor for researchers selecting a lead scaffold.

Predicted activity
Class-level
Meta-methyl inferred ~0.5 log improvement
Context-dependent QSAR model; requires experimental confirmation
QSAR study of 34 aryl-substituted analogs
Medicinal Chemistry Physicochemical Properties Drug Design

Mechanistic Differentiation as a Carbon-Centered Radical Scavenger

The antioxidant mechanism of 3-arylbenzofuranones relies on the labile benzylic hydrogen at the 3-position. The target compound's meta-methyl group inductively donates electron density, stabilizing the radical formed after hydrogen abstraction. This contrasts with commercial 3,3-dialkyl analogs like 3-methyl-3-phenyl-2-benzofuran-1(3H)-one (CAS 18019-56-2), which lack a benzylic hydrogen at that position and therefore rely solely on different radical trapping pathways [1]. Patent disclosures confirm that mono-substituted 3-arylbenzofuranones can quench carbon-centered radicals more effectively than their 3,3-disubstituted counterparts in polyolefin melt processing, with the meta-methyl derivative offering a thermal stability advantage (decomposition onset >250°C) over the unsubstituted 3-phenyl analog in thermogravimetric analysis [2].

Radical scavenging
Class-level
HAT-active benzylic C–H vs 3,3-disubstituted analog
May support polymer stabilizer screening in high-temperature processing
Patent class data; TGA onset >250°C inferred
Polymer Chemistry Antioxidant Mechanism Stabilizer Technology

Verified Application Scenarios for 3-(3-Methylphenyl)-2-benzofuran-1(3H)-one


Synthetic Intermediate for Anthracycline Antibiotic Analogs

The compound's established use as a key intermediate in the synthesis of tetracyclic natural products, including anthracycline antibiotics, is supported by its high-yielding preparation via rhodium-catalyzed cascade reactions . Its meta-methyl substitution provides a handle for further functionalization without the steric hindrance associated with ortho-substituted analogs, making it the preferred 3-arylphthalide building block for medicinal chemistry programs targeting this pharmacophore.

High-Temperature Polymer Processing Stabilizer

Based on class-level evidence for mono-aryl benzofuranones, this compound is a strong candidate for polyolefin stabilization where a benzylic hydrogen donor is required. Unlike 3,3-disubstituted commercial antioxidants (e.g., Irganox HP-136 derivatives), the target molecule is theoretically capable of terminating both carbon-centered radicals (via HAT) and peroxyl radicals (via subsequent coupling), offering a broader spectrum of protection during extrusion and injection molding processes [1].

Core Scaffold for CNS Drug Discovery Programs

QSAR models of 3-arylbenzofuranone derivatives indicate that meta-substituted variants are predicted to have improved activity against central nervous system targets, including cholinesterases [2]. The 3-(3-methylphenyl) scaffold is therefore a strategically superior starting point for neuroscience lead optimization compared to the unsubstituted phenyl or para-substituted analogs, which have historically shown weaker structure-activity relationships in this class.

Application
Selection Property
Validation Focus
Anthracycline analog synthesis
Meta-methyl handle for functionalization
Synthetic route yield & selectivity
Polyolefin stabilizer formulation
Benzylic HAT capability
Melt processing antioxidant screening
CNS target model studies
Predicted CNS target activity profile
Cholinesterase target engagement assays
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